molecular formula C18H17F3N2O3S B2817406 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 946343-66-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2817406
CAS No.: 946343-66-4
M. Wt: 398.4
InChI Key: NDTHAQJCBAGWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzamide core linked to a 2-methylphenyl group, which is further substituted with a 1,1-dioxidoisothiazolidin moiety, a common pharmacophore in biologically active molecules. The presence of the trifluoromethyl group on the benzamide ring is a hallmark of many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Compounds with structural similarities, particularly those containing the 1,1-dioxidoisothiazolidin-2-yl group, have been investigated for their activity against various biological targets. For instance, research into analogous structures has identified potent inhibitors of kinases such as Cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle. Dysregulation of CDK2 is implicated in uncontrolled cellular proliferation, making inhibitors of this kinase a major focus in oncology research. The molecular framework of this compound suggests it is a promising chemical tool for studying signal transduction pathways, cell cycle mechanisms, and proliferative diseases. Researchers may utilize this benzamide derivative as a key intermediate in synthetic routes or as a core structure for developing novel therapeutic agents targeting cancers, inflammatory diseases, and cardiovascular disorders . This product is intended for For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-12-6-7-15(23-8-3-9-27(23,25)26)11-16(12)22-17(24)13-4-2-5-14(10-13)18(19,20)21/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTHAQJCBAGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isothiazolidin-2-yl Intermediate: This step involves the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidin-2-yl ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Coupling with Benzamide: The final step involves coupling the isothiazolidin-2-yl intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide involves interactions with specific molecular targets and pathways. The isothiazolidin-2-yl moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to analogs with modifications in the heterocyclic ring, substituent positions, and functional groups. Key comparisons are summarized below:

Compound Core Structure Key Substituents Synthetic Route Biological Relevance Reference
Target Compound Benzamide -CF₃ (meta), 1,1-dioxidoisothiazolidin-2-yl Not explicitly detailed Unknown (structural analogs target enzymes, cancer) -
Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) Benzamide + 1,3,4-oxadiazole -CF₃ (meta), dihydrobenzodioxin Coupling with 3-(trifluoromethyl)benzoic acid Inhibitor of adenylyl cyclases (chronic pain)
Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) Benzamide + thiazole Halogens (F, Cl) Benzoyl chloride + amine condensation PFOR enzyme inhibition (antiparasitic)
Compound 3d (N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide) Benzamide + thiadiazole -CF₃ (meta, para), quinoxaline Condensation and cyclization Unspecified (heterocyclic bioactivity)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide -CF₃ (ortho), isopropoxy Industrial synthesis Agricultural fungicide

Key Observations

  • Heterocyclic Influence :

    • The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfone moiety, which may improve metabolic stability compared to oxadiazole (Compound 19) or thiazole (Nitazoxanide derivatives) rings. Sulfones are less prone to oxidative metabolism than sulfur-containing heterocycles .
    • Oxadiazoles (e.g., Compound 19) are aromatic, planar rings that enhance π-π stacking in enzyme binding pockets, whereas the saturated isothiazolidine ring in the target compound may offer conformational flexibility .
  • Trifluoromethyl Substituent :

    • The meta -CF₃ group in the target compound and Compound 19 is common in drug design for its electron-withdrawing effects, which enhance binding to hydrophobic pockets. In contrast, flutolanil’s ortho -CF₃ group is critical for its fungicidal activity .
  • Synthetic Methods :

    • Most analogs (e.g., Compound 19, Nitazoxanide derivatives) are synthesized via coupling reactions between benzoyl chlorides and amines or hydrazides, followed by cyclization . The target compound’s synthesis likely follows a similar pathway, though specifics are unclear from the evidence.
  • The isothiazolidine dioxide group may confer unique selectivity or potency .

Physicochemical and Analytical Data Comparison

Parameter Target Compound Compound 19 Nitazoxanide Derivative
Purity (HPLC) Not reported 95–100% >95% (recrystallized)
1H NMR Features Not reported Aromatic protons, -CF₃ Aromatic protons, NH/amide signals
MS Data Not reported ESI-MS confirmed ESI-MS confirmed

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an isothiazolidin moiety, which contributes to its biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₄S
Molecular Weight335.4 g/mol
CAS Number1207022-10-3
DensityNot Available
Boiling PointNot Available

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Isothiazolidine Ring : This is achieved through cyclization reactions involving appropriate precursors under specific conditions (e.g., using strong bases or acid catalysts).
  • Introduction of the Benzamide Moiety : The benzamide group is introduced via amide coupling reactions, often utilizing coupling reagents like EDCI or DCC.
  • Final Assembly : The final product is obtained by coupling the isothiazolidine ring with the benzamide moiety under controlled conditions.

Biological Activity

Initial studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests a protective role against oxidative stress.
  • Antimicrobial Effects : Preliminary tests indicate activity against certain bacterial strains.

The mechanisms by which this compound exerts its biological effects may involve:

  • Protein Binding : The compound likely interacts with specific proteins or enzymes, modulating their activity and influencing cellular processes.
  • Signal Transduction Pathways : It may affect key signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Research has highlighted various aspects of the compound's biological activity:

  • Anticancer Studies : In a study examining the effects on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth in breast cancer cells (source needed).
  • Antioxidant Activity Assessment : A comparative study showed that this compound exhibited stronger antioxidant activity than several known antioxidants, suggesting its potential use in therapeutic applications for oxidative stress-related diseases (source needed).
  • Antimicrobial Testing : The compound displayed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibacterial agent (source needed).

Q & A

Basic: What are the key synthetic steps for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves:

  • Step 1: Formation of the isothiazolidin-2-yl moiety via cyclization of a thiol-containing precursor under oxidative conditions (e.g., using H₂O₂ or mCPBA to achieve the 1,1-dioxide group).
  • Step 2: Coupling the isothiazolidine ring to a substituted phenylamine intermediate via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Step 3: Introducing the 3-(trifluoromethyl)benzamide group using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
  • Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from methanol/water mixtures .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl group proximity (deshielding effects), and methyl/methylene protons in the isothiazolidine ring (δ 2.5–3.5 ppm).
    • ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and CF₃ (q, J = 280 Hz) signals .
  • Mass Spectrometry (ESI-MS): High-resolution MS verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of CF₃ or isothiazolidine ring cleavage) .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O) and 1350–1150 cm⁻¹ (S=O stretching) validate functional groups .

Advanced: How can researchers optimize reaction yields in the final amide coupling step?

Methodological Considerations:

  • Catalyst Screening: Test palladium (PdCl₂) or copper (CuI) catalysts for cross-coupling efficiency. For example, PdCl₂(PPh₃)₂ increases yields in hindered aryl systems .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
  • Temperature Control: Microwave-assisted synthesis (120°C, 30 min) improves reaction rates and reduces side-product formation compared to traditional reflux .
  • Stoichiometry: Use 1.2–1.5 equivalents of 3-(trifluoromethyl)benzoyl chloride to drive the reaction to completion .

Advanced: How to resolve contradictions in biological activity data across different batches?

Root Cause Analysis:

  • Purity Discrepancies: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%. Batch-to-batch variability may arise from residual solvents (e.g., DMF) or unreacted intermediates .
  • Crystallinity Differences: Perform X-ray crystallography or PXRD to assess polymorphic forms. For example, amorphous batches may show reduced solubility, skewing IC₅₀ values in assays .
  • Biological Assay Validation: Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to distinguish compound-specific effects from experimental noise .

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Framework:

  • Core Modifications: Synthesize analogs with:
    • Isothiazolidine Ring: Replace 1,1-dioxide with sulfonamide or sulfone groups to assess oxidative stability.
    • Trifluoromethyl Position: Compare meta- (3-CF₃) vs. para-substituted benzamides for target binding affinity .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. Key interactions include H-bonding (amide C=O) and hydrophobic contacts (CF₃ group) .
  • Biological Testing: Prioritize assays for cytotoxicity (MTT), enzyme inhibition (e.g., kinase panels), and metabolic stability (microsomal t₁/₂) .

Basic: What are the compound’s key physicochemical properties relevant to in vitro studies?

Critical Data:

PropertyValue/DescriptionMethod
LogP ~3.2 (predicted)HPLC retention time correlation
Solubility 12 µM in PBS (pH 7.4)Shake-flask method
pKa ~9.5 (amide NH)Potentiometric titration
Thermal Stability Decomposes at 210°CTGA/DSC

Advanced: How to address low aqueous solubility during formulation for in vivo studies?

Strategies:

  • Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
  • Nanoparticle Encapsulation: Use PLGA or liposomal carriers (particle size <200 nm via DLS) to improve bioavailability .
  • Co-Solvent Systems: Test combinations of Cremophor EL (10%) and ethanol (5%) for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.